

Perfluoro-2-propoxypropanoic Acid (GenX): A Comprehensive Toxicological Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Perfluoro(2-methyl-3-oxahexanoic) acid

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluoro-2-propoxypropanoic acid, commonly known as GenX or HFPO-DA, is a short-chain per- and polyfluoroalkyl substance (PFAS) utilized as a replacement for perfluorooctanoic acid (PFOA) in the manufacturing of fluoropolymers.^[1] While developed with the intention of being less bioaccumulative and toxic than its long-chain predecessor, a growing body of scientific evidence indicates that GenX exhibits a range of adverse health effects.^[1] This technical guide provides a comprehensive overview of the toxicological profile of GenX, summarizing key findings from preclinical studies, detailing experimental methodologies, and visualizing pertinent biological pathways to support risk assessment and inform future research.

The U.S. Environmental Protection Agency (EPA) has conducted a human health toxicity assessment for GenX chemicals, establishing oral reference doses (RfDs) for chronic and subchronic exposures.^{[2][3]} Animal studies have identified the liver as a primary target organ, with other observed effects on the kidneys, the immune system, and development.^{[2][4]} Concerns have also been raised regarding its potential carcinogenicity.^[5]

Toxicokinetics

Studies in animal models indicate that GenX is absorbed orally and distributed primarily to the liver.^[6] Compared to long-chain PFAS like PFOA, GenX is reported to have a more rapid

clearance rate from the body.[\[7\]](#) However, its detection in drinking water and human blood samples suggests the potential for continuous environmental exposure.[\[8\]](#)

Acute and Subchronic Toxicity

Acute oral toxicity studies in rats have established a relatively low order of acute toxicity.[\[6\]](#) However, repeated-dose subchronic studies in rodents have revealed a range of adverse effects at lower concentrations.

Table 1: Summary of No Observed Adverse Effect Levels (NOAELs) and Lowest Observed Adverse Effect Levels (LOAELs) from Subchronic Oral Toxicity Studies

Species	Duration	Key Effects	NOAEL (mg/kg/day)	LOAEL (mg/kg/day)	Reference
Rat (Male)	90-Day	Hematologica l effects	0.1	-	[9]
Mouse (Male & Female)	90-Day	Liver effects (hepatocellul ar hypertrophy, single-cell necrosis)	0.5	-	[10]
Mouse (Female)	28-Day	Liver effects (single cell hepatocellula r necrosis)	0.1	>0.1	[11]

Carcinogenicity

A two-year oral carcinogenicity bioassay in Sprague-Dawley rats demonstrated evidence of carcinogenic activity.[\[12\]](#)

Table 2: Summary of Carcinogenicity Findings in a 2-Year Rat Bioassay

Sex	Organ	Neoplasm	Incidence in High Dose Group	Conclusion	Reference
Male	Pancreas	Acinar cell adenoma or adenocarcinoma (combined)	Increased	Clear evidence of carcinogenic activity	[13]
Female	Liver	Hepatocellular adenoma	Increased	Some evidence of carcinogenic activity	[14]
Female	Pancreas	Acinar cell adenoma or adenocarcinoma (combined)	Increased	Some evidence of carcinogenic activity	[13]

Reproductive and Developmental Toxicity

GenX has been identified as a developmental toxicant in rodent studies.[\[15\]](#) Gestational exposure has been linked to adverse outcomes in both dams and offspring.

Table 3: Summary of Key Findings from Reproductive and Developmental Toxicity Studies

Species	Study Type	Dosing	Key Maternal Effects	Key Offspring Effects	Reference
Rat	Developmental	Gestational	-	Reduced pup birth weights, increased pup liver weight, reduced neonatal survival	[15]
Mouse	Developmental	Gestational	Gestational weight gain, maternal liver damage, abnormal placental lesions	Male offspring developed metabolic disease	[9] [16]
Mouse	Reproductive	Embryonic Exposure (2 mg/kg/day)	-	Delayed puberty (males), destruction of testicular structure, disruption of blood-testis barrier, decreased serum testosterone, decreased sperm count and motility	[7]

Immunotoxicity

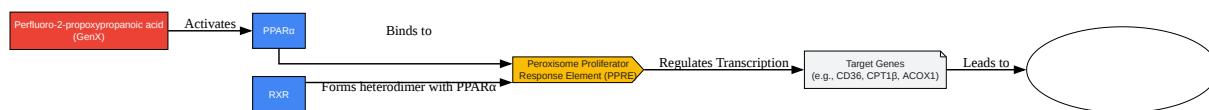
Evidence suggests that GenX can modulate the immune system. Studies in mice have shown suppression of the T-cell dependent antibody response (TDAR) and alterations in immune cell populations.[\[8\]](#)[\[17\]](#)

Table 4: Summary of Key Immunotoxicity Findings

Species	Study Type	Dosing	Key Effects	Reference
Mouse (Female)	28-Day Oral Gavage	10 mg/kg/day	Suppressed TDAR, decreased spleen weight	[17]
Cow Neutrophils	In vitro	100 ng	Upregulation of innate and adaptive immune response genes (e.g., TLR8, NOD2, STAT1)	[8]

Mechanism of Action: Signaling Pathways

A primary mechanism underlying the hepatic toxicity of GenX is the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPAR α).[\[15\]](#)[\[18\]](#) Activation of this nuclear receptor leads to alterations in the expression of genes involved in lipid metabolism and cell proliferation.[\[15\]](#)



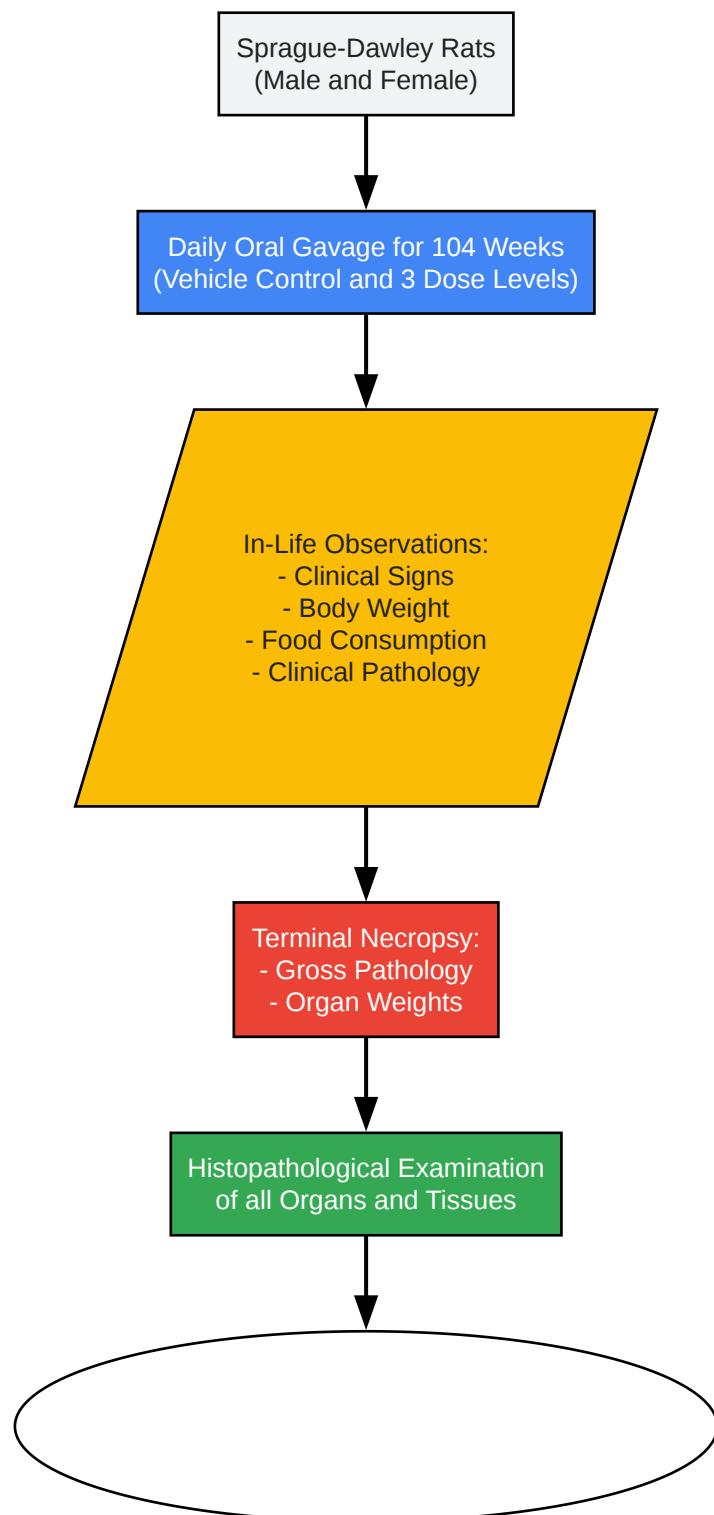
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PPAR α Activation Pathway by GenX.

Experimental Protocols

2-Year Chronic Toxicity and Carcinogenicity Study in Rats (OECD 453)

- Test System: Sprague-Dawley rats.
- Administration: Oral gavage, daily for 104 weeks.
- Dose Groups:
 - Males: 0, 0.1, 1, and 50 mg/kg/day.
 - Females: 0, 1, 50, and 500 mg/kg/day.
- Endpoints Evaluated: Clinical observations, body weight, food consumption, clinical pathology, gross pathology, and histopathology of all major organs and tissues. Tumor incidence was a primary endpoint.
- Reference:[[12](#)]

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- To cite this document: BenchChem. [Perfluoro-2-propoxypropanoic Acid (GenX): A Comprehensive Toxicological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b080665#perfluoro-2-propoxypropanoic-acid-toxicological-profile>]

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